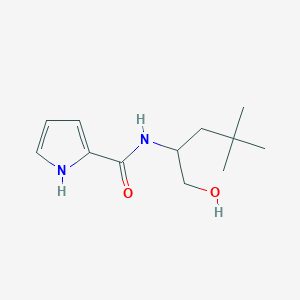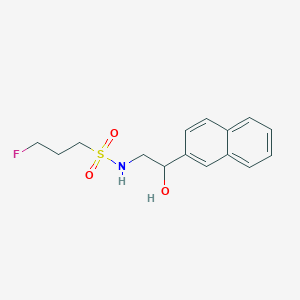![molecular formula C14H16FN3O3S B6641677 [(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol](/img/structure/B6641677.png)
[(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol, also known as PF-06463922, is a potent and selective inhibitor of the liver kinase B1 (LKB1) protein kinase. LKB1 plays a crucial role in regulating cellular energy metabolism, cell growth, and differentiation. The inhibition of LKB1 by PF-06463922 has shown promising results in the treatment of cancer and metabolic diseases.
Mécanisme D'action
[(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol selectively inhibits the activity of LKB1 by binding to the ATP-binding site of the kinase domain. LKB1 plays a crucial role in regulating cellular energy metabolism by activating the AMP-activated protein kinase (AMPK) pathway. The inhibition of LKB1 by [(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol leads to the downregulation of the AMPK pathway, which results in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
The inhibition of LKB1 by [(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol has several biochemical and physiological effects. In cancer cells, the inhibition of LKB1 by [(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol leads to the inhibition of cell growth and proliferation. In metabolic diseases, the inhibition of LKB1 by [(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol leads to the improvement of glucose homeostasis and the reduction of hepatic steatosis.
Avantages Et Limitations Des Expériences En Laboratoire
[(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol has several advantages for lab experiments. It is a potent and selective inhibitor of LKB1, which makes it an ideal tool for studying the role of LKB1 in cellular processes. [(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol has also shown promising results in preclinical studies, which makes it a potential therapeutic agent for cancer and metabolic diseases.
However, there are also limitations to using [(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol in lab experiments. The synthesis of [(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol is a multi-step process that requires expertise in organic chemistry. [(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol is also a relatively new compound, and its long-term effects and safety profile are not yet fully understood.
Orientations Futures
There are several future directions for the research and development of [(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of [(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol as a therapeutic agent for cancer and metabolic diseases. Clinical trials are needed to evaluate the safety and efficacy of [(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol in humans.
Furthermore, the role of LKB1 in other cellular processes, such as autophagy and cell differentiation, needs to be further elucidated. The development of new LKB1 inhibitors with improved selectivity and potency is also an area of future research. Overall, [(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol has shown promising results in preclinical studies, and further research is needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of [(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol involves the reaction of 1-(2-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid with 2-pyrrolidinemethanol in the presence of a coupling agent and a base. The resulting compound is then treated with sulfonyl chloride to form [(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol. The synthesis of [(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol is a multi-step process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
[(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol has been extensively studied for its therapeutic potential in cancer and metabolic diseases. In preclinical studies, [(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and pancreatic cancer. The inhibition of LKB1 by [(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
In addition to cancer, [(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol has shown promising results in the treatment of metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). The inhibition of LKB1 by [(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol has been shown to improve glucose homeostasis and reduce hepatic steatosis in preclinical studies.
Propriétés
IUPAC Name |
[(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O3S/c15-13-5-1-2-6-14(13)17-9-12(8-16-17)22(20,21)18-7-3-4-11(18)10-19/h1-2,5-6,8-9,11,19H,3-4,7,10H2/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCABGRESGEDCS-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CN(N=C2)C3=CC=CC=C3F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)S(=O)(=O)C2=CN(N=C2)C3=CC=CC=C3F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(1-Hydroxyethyl)piperidin-1-yl]-[3-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanone](/img/structure/B6641595.png)
![[5-(2-fluorophenyl)-1H-pyrazol-4-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6641608.png)
![1-(3-Hydroxyazetidin-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B6641615.png)
![3-hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide](/img/structure/B6641626.png)
![[1-[(3-Fluorophenyl)methyl]piperidin-3-yl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B6641628.png)
![2-(1-hydroxycyclopentyl)-1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6641640.png)
![1-[3-[9H-fluoren-9-yl(methyl)amino]-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B6641647.png)

![N-(2,5-dimethylpyrazol-3-yl)-2-[[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]amino]acetamide](/img/structure/B6641655.png)
![N-(furan-2-ylmethyl)-2-[4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidin-1-yl]-N-methylacetamide](/img/structure/B6641665.png)
![3-hydroxy-4-methyl-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]pentan-1-one](/img/structure/B6641666.png)


![4-[(3S)-3-hydroxypyrrolidin-1-yl]sulfonyl-2-(trifluoromethyl)benzonitrile](/img/structure/B6641686.png)